REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11].[Br:15]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[Br:15][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([O:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])[CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)OC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the blended solution was reacted for 30 minutes at −75° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to remove bromine, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
to dilute
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
A resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
As a result, the present compound (2.2 g, productive yield 97%) was obtained as a white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC(=C(C1)OC(C(C)(C)C)=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |